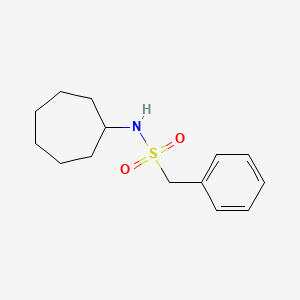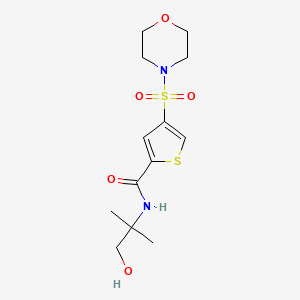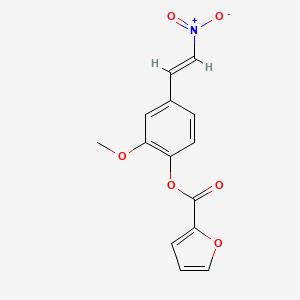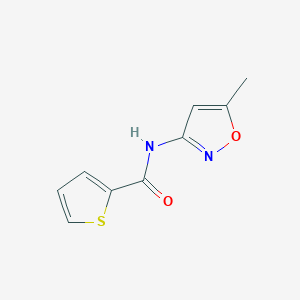
N-cycloheptyl-1-phenylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cycloheptyl-1-phenylmethanesulfonamide: is a chemical compound with the molecular formula C14H21NO2S It is known for its unique structure, which includes a cycloheptyl group attached to a phenylmethanesulfonamide moiety
Scientific Research Applications
N-cycloheptyl-1-phenylmethanesulfonamide has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: this compound is used in the production of specialty chemicals and materials, where its reactivity and stability are advantageous.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cycloheptyl-1-phenylmethanesulfonamide typically involves the reaction of cycloheptylamine with phenylmethanesulfonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: N-cycloheptyl-1-phenylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran at low temperatures.
Substitution: Various nucleophiles such as amines or thiols; reactions are often carried out in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamide derivatives.
Mechanism of Action
The mechanism of action of N-cycloheptyl-1-phenylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the cycloheptyl and phenyl groups provide hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
N-cyclohexyl-1-phenylmethanesulfonamide: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.
N-cyclopentyl-1-phenylmethanesulfonamide: Contains a cyclopentyl group, leading to different steric and electronic properties.
N-cyclooctyl-1-phenylmethanesulfonamide: Features a larger cyclooctyl group, affecting its reactivity and interactions.
Uniqueness: N-cycloheptyl-1-phenylmethanesulfonamide is unique due to its seven-membered cycloheptyl ring, which provides distinct steric and electronic characteristics compared to its analogs
Properties
IUPAC Name |
N-cycloheptyl-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2S/c16-18(17,12-13-8-4-3-5-9-13)15-14-10-6-1-2-7-11-14/h3-5,8-9,14-15H,1-2,6-7,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNBASLBHGHHIDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NS(=O)(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(1R,3S)-3-(2-aminoethoxy)-1-hydroxy-7-azaspiro[3.5]nonan-7-yl]-2-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone](/img/structure/B5502831.png)
![N'-[(E)-(3-nitrophenyl)methylidene]octanehydrazide](/img/structure/B5502835.png)

![N-[(3S*,4R*)-1-(1,3-benzothiazol-6-ylcarbonyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5502855.png)
![4-(3-methylanilino)-N-[(E)-(3-nitrophenyl)methylideneamino]butanamide](/img/structure/B5502858.png)


![1-[(3-isobutyl-5-isoxazolyl)carbonyl]-4-(2-phenoxyethyl)piperazine](/img/structure/B5502872.png)
![N-(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide](/img/structure/B5502878.png)

![3-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B5502884.png)
![1-[(dimethylamino)sulfonyl]-N-[3-(4-isopropylphenyl)propyl]-3-piperidinecarboxamide](/img/structure/B5502891.png)
![3-[5-(2-chlorophenyl)-2-furyl]-2-(4-fluorophenyl)acrylonitrile](/img/structure/B5502895.png)
